molecular formula C24H18FNO4 B13455765 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B13455765
M. Wt: 403.4 g/mol
InChI Key: PMWWZDHIGUNUHU-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Fmoc-Cl: Used for the protection of amino groups.

    Piperidine: Used for deprotection of the Fmoc group.

    Dichloromethane (DCM): Common solvent for these reactions.

    Sodium Carbonate: Base used in the protection reaction.

Major Products Formed

The major products formed from these reactions include the protected or deprotected amino acids, depending on the reaction conditions used.

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: The Fmoc group is a standard protecting group in solid-phase peptide synthesis.

    Medicinal Chemistry: Used in the synthesis of peptide-based drugs.

    Biochemistry: Studied for its interactions with various enzymes and proteins.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid primarily involves the protection and deprotection of amino groups. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, making it useful in multi-step synthesis processes. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being synthesized .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H18FNO4

Molecular Weight

403.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-7-fluoro-1,3-dihydroisoindole-4-carboxylic acid

InChI

InChI=1S/C24H18FNO4/c25-22-10-9-18(23(27)28)19-11-26(12-20(19)22)24(29)30-13-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)21/h1-10,21H,11-13H2,(H,27,28)

InChI Key

PMWWZDHIGUNUHU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)F)C(=O)O

Origin of Product

United States

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